molecular formula C12H18Cl2N2O2 B14153572 N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide CAS No. 304878-60-2

N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide

Cat. No.: B14153572
CAS No.: 304878-60-2
M. Wt: 293.19 g/mol
InChI Key: RSMJHMCIIQRQNK-UHFFFAOYSA-N
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Description

N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclopropane ring substituted with two chlorine atoms and a methyl group, attached to a cyclohexane ring through a carbohydrazide linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic medium, elevated temperatures.

    Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperatures.

    Substitution: Amines, thiols, polar solvents, room temperature to moderate heating.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide stands out due to its unique combination of a cyclopropane ring with a cyclohexane ring through a carbohydrazide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

304878-60-2

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

N'-(2,2-dichloro-1-methylcyclopropanecarbonyl)cyclohexanecarbohydrazide

InChI

InChI=1S/C12H18Cl2N2O2/c1-11(7-12(11,13)14)10(18)16-15-9(17)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,15,17)(H,16,18)

InChI Key

RSMJHMCIIQRQNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NNC(=O)C2CCCCC2

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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